![molecular formula C₁₈H₂₁ClFNO₃ B1141260 Desmethylene Paroxetine Hydrochloride Salt CAS No. 159126-30-4](/img/structure/B1141260.png)
Desmethylene Paroxetine Hydrochloride Salt
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Description
Desmethylene Paroxetine Hydrochloride Salt (DPH) is a novel compound with a wide range of applications in the field of scientific research. It has been used in various studies to investigate the biochemical and physiological effects of various compounds, as well as its mechanism of action. It is a salt of paroxetine, an antidepressant drug that is used in the treatment of major depressive disorder, panic disorder, and obsessive-compulsive disorder. DPH is an important tool for scientists to better understand the molecular and biochemical pathways of various compounds, as well as the effects of these compounds on the body.
Scientific Research Applications
Neuroscience Research
Desmethylene Paroxetine is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine . In neuroscience, it is utilized to study the effects of SSRIs on the brain and behavior. This compound aids in understanding the molecular mechanisms of antidepressants and can be used to explore new therapeutic strategies for treating neurological disorders such as depression and anxiety .
Toxicology and Xenobiotic Metabolism
In toxicology, Desmethylene Paroxetine is important for studying the metabolism of xenobiotics—chemicals not naturally produced or expected to be present in the body . It serves as a marker to understand how paroxetine is broken down by the body and can help in assessing the potential toxic effects of its metabolites.
Drug Metabolism Studies
Desmethylene Paroxetine plays a crucial role in drug metabolism research. It is used to investigate the metabolic pathways of paroxetine, providing insights into its pharmacokinetics and pharmacodynamics . This research can lead to the development of drugs with improved efficacy and reduced side effects.
Anxiety Treatment Applications
This compound is studied for its potential use in treating anxiety disorders. As a metabolite of paroxetine, it may have implications for the development of new anxiolytic treatments or for enhancing the efficacy of existing medications .
Depression Treatment Applications
Desmethylene Paroxetine is used in research focused on depression treatment. It helps in understanding the pharmacological profile of antidepressants and in the development of new therapeutic approaches for major depressive disorder .
Urine Drug Testing
In forensic science and toxicology, Desmethylene Paroxetine is utilized in urine drug testing to identify the use or overdose of paroxetine. It serves as a biomarker in toxicological analyses and can be critical in clinical settings for monitoring patient compliance with medication regimens .
properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 |
Source
|
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylene Paroxetine Hydrochloride Salt | |
CAS RN |
159126-30-4 |
Source
|
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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